
N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine
Übersicht
Beschreibung
N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine (TB-CPDMSA) is a heterocyclic amine compound that has been used in various scientific research applications. TB-CPDMSA is a versatile molecule that has been synthesized in a variety of ways and has been used in a multitude of scientific research applications. TB-CPDMSA has been found to have a wide range of biochemical and physiological effects and is a promising molecule for many future research directions.
Wissenschaftliche Forschungsanwendungen
N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine has been used in a variety of scientific research applications. It has been used as a ligand in transition metal catalysis, as a catalyst for the addition of aryl and alkyl groups to alkenes, and as a reagent in the synthesis of heterocyclic compounds. It has also been used as a precursor to a variety of organic compounds, including heterocycles, polymers, and organic semiconductors.
Wirkmechanismus
The mechanism of action of N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine is not well understood. It is believed that the molecule acts as a Lewis acid, forming a transition state in which the substrate is activated. The transition state then undergoes a rearrangement to form the desired product.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been found to be a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs. In addition, this compound has been found to have anti-tumor activity in a variety of cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in a variety of conditions. However, this compound is also limited in its applications. It is not soluble in water and is not compatible with a variety of solvents. In addition, this compound is not a potent inhibitor of enzymes, making it difficult to use in certain experiments.
Zukünftige Richtungen
N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine is a promising molecule for a variety of future research directions. It could be used as a drug target for the treatment of inflammation, cancer, and other diseases. In addition, this compound could be used to develop new catalysts for organic synthesis. It could also be used as a precursor to a variety of polymers, organic semiconductors, and other materials. Finally, this compound could be used to study the mechanism of action of various enzymes and other biochemical processes.
Eigenschaften
IUPAC Name |
N-[cyclopenta-2,4-dien-1-yl(dimethyl)silyl]-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NSi/c1-11(2,3)12-13(4,5)10-8-6-7-9-10/h6-10,12H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHUCWAAGICQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N[Si](C)(C)C1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

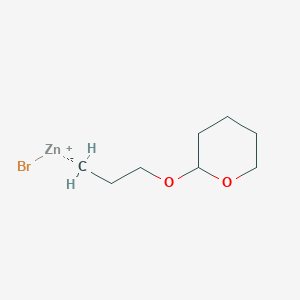
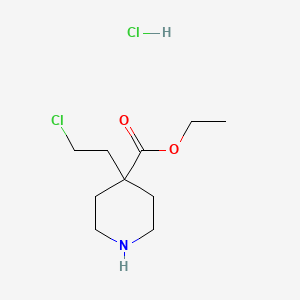
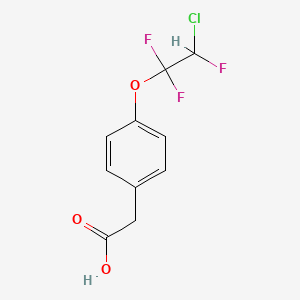
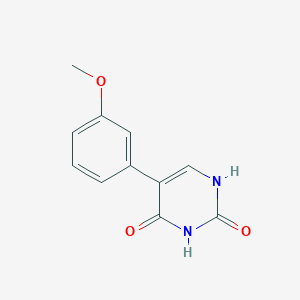

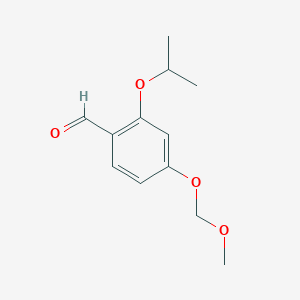

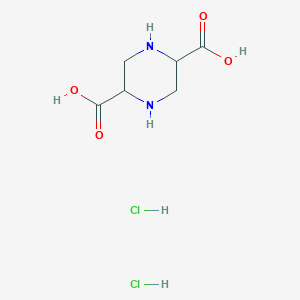
![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)




